Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound displays a sophisticated tricyclic framework characterized by the systematic name methyl 11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-1-carboxylate. This nomenclature reflects the compound's complex ring system, where the bicyclic naphthalene core undergoes intramolecular cyclization through an oxygen bridge connecting positions 1 and 4. The resulting structure maintains the aromatic character of the original naphthalene system while introducing significant geometric constraints through the epoxide functionality.
The molecular formula C₁₂H₁₀O₃ indicates a composition featuring twelve carbon atoms, ten hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 202.21 grams per mole. The structural arrangement incorporates a methyl ester group attached to the bridgehead carbon, creating a quaternary center that significantly influences the compound's three-dimensional conformation. The simplified molecular-input line-entry system representation COC(=O)C12C=CC(C3=CC=CC=C31)O2 demonstrates the connectivity pattern, highlighting the ester carbonyl linkage and the characteristic epoxide bridge.
Computational analysis reveals several important molecular descriptors that characterize the compound's physicochemical properties. The topological polar surface area measures 35.53 square Angstroms, indicating moderate polarity suitable for membrane permeation studies. The logarithm of the octanol-water partition coefficient equals 1.696, suggesting favorable lipophilicity for biological applications. Hydrogen bonding analysis identifies three hydrogen bond acceptor sites and zero hydrogen bond donor sites, with the compound containing only one rotatable bond, reflecting its rigid molecular architecture.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 202.21 | g/mol |
| Topological Polar Surface Area | 35.53 | Ų |
| Logarithm of Partition Coefficient | 1.696 | dimensionless |
| Hydrogen Bond Acceptors | 3 | count |
| Hydrogen Bond Donors | 0 | count |
| Rotatable Bonds | 1 | count |
Crystallographic Analysis and Conformational Isomerism
The crystallographic analysis of this compound reveals critical insights into its solid-state structure and conformational preferences. While specific crystallographic data for this compound remains limited in the current literature, comparative analysis with related naphthalene derivatives provides valuable structural information. The parent naphthalene system exhibits well-characterized crystallographic parameters, including monoclinic prismatic geometry with lattice constants a = 8.29, b = 5.97, c = 8.68 Angstroms, and β = 122.7 degrees.
The epoxide bridge formation in this compound introduces significant conformational constraints compared to the planar naphthalene parent structure. The three-dimensional arrangement forces the previously aromatic six-membered ring into a partially saturated configuration, creating a boat-like conformation stabilized by the oxygen bridge. This geometric distortion affects the electron distribution throughout the molecular framework, potentially influencing reactivity patterns and spectroscopic properties.
Conformational isomerism considerations reveal that the compound exists primarily in a single, geometrically constrained form due to the rigid tricyclic architecture. The epoxide functionality locks the molecular geometry, preventing significant conformational flexibility that might otherwise occur in acyclic or monocyclic analogs. The ester group orientation relative to the tricyclic core represents the primary source of conformational variation, though steric interactions with the bridged ring system limit rotational freedom around the carbon-carbon bond connecting the ester to the ring system.
Three-dimensional modeling studies suggest that the compound adopts a configuration where the methyl ester group projects away from the concave face of the tricyclic system, minimizing steric repulsion with the epoxide bridge. This preferred conformation influences intermolecular interactions in the solid state and affects the compound's behavior in solution-phase reactions.
Comparative Analysis with Related Epoxynaphthalene Derivatives
Comparative structural analysis with related epoxynaphthalene derivatives illuminates the unique features of this compound within this chemical family. The parent compound 1,4-epoxy-1,4-dihydronaphthalene, bearing Chemical Abstracts Service number 573-57-9, provides the fundamental structural framework shared by all derivatives in this series. This parent system, with molecular formula C₁₀H₈O and molecular weight 144.17 grams per mole, lacks the carboxylate functionality that distinguishes the target compound.
The tetrahydro analog 1,4-epoxynaphthalene, 1,2,3,4-tetrahydro-, registered as Chemical Abstracts Service number 35185-96-7, presents an alternative saturation pattern with molecular formula C₁₀H₁₀O and molecular weight 146.19 grams per mole. This derivative demonstrates how additional hydrogenation of the aromatic system affects molecular properties while maintaining the characteristic epoxide bridge. The increased saturation level results in enhanced flexibility compared to the aromatic variants, though the epoxide constraint still dominates conformational behavior.
Halogenated derivatives within the epoxynaphthalene family exhibit dramatically altered electronic properties. The compound 1,4-epoxynaphthalene, 6,7-dibromo-1,4-dihydro-, with Chemical Abstracts Service number 106750-88-3, incorporates two bromine substituents that significantly increase molecular weight to 301.96 grams per mole while introducing electron-withdrawing effects. Similarly, the tetrahalogenated variant 1,4-epoxynaphthalene, 6,7-dibromo-5,8-dichloro-1,4-dihydro-, Chemical Abstracts Service number 144474-61-3, reaches molecular weight 370.85 grams per mole through incorporation of both bromine and chlorine atoms.
Substitution pattern analysis reveals distinct trends in molecular properties across the derivative series. The introduction of the methyl carboxylate group in the target compound provides both increased polarity through the ester oxygen atoms and enhanced synthetic versatility through the reactive carbonyl center. This functionalization enables further chemical transformations while maintaining the structural integrity of the tricyclic framework.
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 83164-95-8 | C₁₂H₁₀O₃ | 202.21 | Carboxylate substitution |
| 1,4-Epoxy-1,4-dihydronaphthalene | 573-57-9 | C₁₀H₈O | 144.17 | Parent framework |
| 1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro- | 35185-96-7 | C₁₀H₁₀O | 146.19 | Reduced aromatic system |
| 1,4-Epoxynaphthalene, 6,7-dibromo-1,4-dihydro- | 106750-88-3 | C₁₀H₆Br₂O | 301.96 | Halogenation pattern |
Properties
IUPAC Name |
methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDBIZVIJCOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C=CC(O1)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574420 | |
| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-95-8 | |
| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Methodologies
The synthesis of methyl 1,4-epoxynaphthalene-1(4H)-carboxylate generally involves the formation of the oxabicyclic ring system through epoxidation or cycloaddition reactions starting from naphthalene derivatives or related precursors. Key approaches include:
Microwave-Promoted Multicomponent Reaction (MCR)
A recent and efficient preparation method involves a microwave-assisted multicomponent reaction that incorporates 1,4-dihydro-1,4-epoxynaphthalene as a key intermediate. This method is notable for its rapid reaction times, high yields, and environmentally friendly conditions.
- Reaction Components: Isatins, α-amino acids, and 1,4-dihydro-1,4-epoxynaphthalene
- Reaction Conditions: Microwave irradiation at approximately 70°C for 15 minutes in methanol solvent
- Advantages: Catalyst-free, short reaction time, good to excellent yields, and compatibility with diverse amino acids
- Outcome: Formation of oxygen-bridged spirooxindoles, with this compound as a reactive intermediate or product precursor.
Table 1. Optimization of Reaction Conditions for Microwave-Promoted Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 70 | 15 | 40 |
| 2 | DMF | 70 | 15 | 33 |
| 3 | DMSO | 70 | 15 | 46 |
| 4 | Toluene | 70 | 15 | 8 |
| 5 | MeOH | 70 | 15 | 73 |
| 6 | EtOH | 70 | 15 | 60 |
| 7 | i-PrOH | 70 | 15 | 70 |
| 8 | t-BuOH | 70 | 15 | 48 |
Ring-Closing and Epoxidation Strategies
Although detailed procedures for direct epoxidation of naphthalene derivatives to form this compound are less documented in the accessible literature, the compound’s structure suggests that epoxidation of the 1,4-dihydronaphthalene carboxylate precursor is a plausible synthetic step. This is consistent with common synthetic routes for oxabicyclic systems, where:
- A naphthalene derivative bearing a carboxylate group undergoes selective epoxidation across the 1,4-double bond.
- The reaction conditions typically involve peracid oxidants (e.g., m-chloroperbenzoic acid) under controlled temperature to afford the epoxide ring.
- Purification is achieved via chromatography or recrystallization to isolate the methyl ester epoxide.
Reaction Mechanism Insights
The microwave-assisted multicomponent reaction mechanism involves:
- Formation of an azomethine ylide intermediate from condensation of isatin and an α-amino acid.
- The ylide undergoes a 1,3-dipolar cycloaddition with 1,4-dihydro-1,4-epoxynaphthalene, forming the oxygen-bridged bicyclic system.
- The reaction proceeds predominantly via an endo-cycloaddition pathway, yielding a single diastereomer of the product.
Substrate Scope and Limitations
- Various substituted isatins (electron-donating and electron-withdrawing groups) are compatible.
- Diverse α-amino acids, especially primary amino acids with different side chains, participate effectively.
- Some amino acids (e.g., L-alanine, tryptophan) show low or no reactivity under standard conditions.
- N-protection on amino acids may be necessary for successful reaction in certain cases.
Scale-Up and Synthetic Utility
- The microwave-promoted method has been successfully scaled to gram quantities with good yields and diastereoselectivity.
- The products derived from this compound intermediates can be further transformed via deoxyaromatization, N-protection, and reduction reactions, demonstrating synthetic versatility.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition/Value | Notes |
|---|---|---|
| Solvent | Methanol | Best yield and reaction efficiency |
| Temperature | 70°C | Higher or lower temperatures less effective |
| Reaction Time | 15 minutes | Longer or shorter times reduce yield |
| Reactant Ratio | Isatin: Amino acid: Epoxide = 1:1:1.5 | Increasing epoxide improves yield |
| Catalyst | None | Catalyst-free conditions preferred |
| Microwave Assistance | Yes | Enhances reaction rate and yield |
| Amino Acid Scope | Broad (primary amino acids) | Some amino acids require special conditions |
Chemical Reactions Analysis
[3+2] Cycloaddition with Azomethine Ylides
Under microwave irradiation, methyl 1,4-epoxynaphthalene-1(4H)-carboxylate participates in a three-component reaction with isatins and α-amino acids to yield oxygen-bridged spirooxindoles. This reaction proceeds via in situ generation of azomethine ylides, which undergo stereoselective cycloaddition with the epoxide’s strained olefin.
Conditions :
Substrate Scope :
| Isatin Substituent | α-Amino Acid | Yield (%) |
|---|---|---|
| 4-Bromo | Glycine | 81 |
| 5-Nitro | Alanine | 83 |
| 7-Fluoro | Valine | 75 |
This method is notable for its compatibility with diverse amino acids and short reaction time, enabling rapid access to spirooxindole scaffolds ( ).
Nucleophilic Ring-Opening Reactions
The epoxide ring undergoes regioselective nucleophilic attack, often influenced by steric and electronic factors.
Base-Promoted Ring-Opening
In the presence of KOH/DMF, the epoxide reacts with amines or thiols to form substituted dihydroxy or thioether derivatives. For example:
-
Reaction with piperidine yields 4-(piperidin-1-yl)-2-oxo-6-aryl-2H-pyran-3-carbonitriles ( ).
-
Reaction with malononitrile produces fused pyranone systems ( ).
Reaction Pathway :
-
Initial attack at the less hindered epoxide carbon.
-
Elimination of methanol or subsequent cyclization.
Example :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Piperidine | 4-(Piperidin-1-yl)-2-oxo-6-aryl-pyran | 60–75 |
| Malononitrile | Fused pyranone-carbonitrile | 65–80 |
Transesterification
The ester group reacts with alcohols in the presence of catalysts (e.g., DMAP) to form new esters. For instance, reaction with tert-butanol yields tert-butyl 1,4-epoxynaphthalene-1-carboxylate ( ).
Diels-Alder Reactivity
The conjugated diene system in the epoxide participates in Diels-Alder reactions with dienophiles like arynes or tetrazines.
Example :
-
Reaction with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine forms a pyridazine-fused naphthalene derivative ( ).
Conditions : MeCN, rt, 8 h, yield: 72% ( ).
Protection/Deprotection Strategies
The hydroxymethyl group (if present in derivatives) is protected using silyl or tetrahydropyranyl (THP) ethers.
Example :
| Protecting Agent | Product | Yield (%) |
|---|---|---|
| TBDMSCl | Silyl-protected epoxynaphthalene | 88 |
| DHP (THP) | THP-protected epoxynaphthalene | 89 |
These strategies enable selective functionalization of the core structure ( ).
Polycyclic Scaffold Construction
Ring-opening/cyclization cascades with cyclohexanone or anthranilamide yield tetrahydronaphthalene or carbazole derivatives ( ).
Scientific Research Applications
Organic Synthesis
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new compounds with potential applications in pharmaceuticals and materials science.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used to create novel compounds through various reactions (e.g., ring-opening reactions) |
| Polymer Production | Acts as a monomer or additive in producing specialized polymers |
Biological Studies
The compound is utilized in biological research to explore enzyme-catalyzed reactions and biochemical pathways. Its reactivity allows it to form covalent bonds with nucleophilic sites in proteins and DNA, making it useful for probing biological mechanisms.
| Biological Application | Description |
|---|---|
| Enzyme Probes | Investigates enzyme activity by forming stable adducts |
| Pathway Analysis | Used to study metabolic pathways through covalent modifications |
Materials Science
In materials science, this compound is employed in the production of resins and polymers with specific properties. Its incorporation can enhance thermal stability and mechanical strength.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Improved strength and thermal resistance |
| Resins | Enhanced durability and chemical resistance |
Case Study 1: Synthesis of Spirooxindoles
A recent study demonstrated the microwave-promoted multicomponent reaction involving this compound that yielded oxygen-bridged spirooxindoles efficiently. The reaction showcased the compound's utility in synthesizing complex structures rapidly under environmentally friendly conditions .
Case Study 2: Nucleophilic Ring Opening
Research has shown that this compound undergoes nucleophilic ring opening reactions effectively when treated with various nucleophiles. This property is exploited to create diverse derivatives useful in medicinal chemistry .
Mechanism of Action
The mechanism of action of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry and as a tool for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Shares the epoxide ring and naphthalene core but lacks the ester group.
1,4-Dihydronaphthalene-1,4-oxide: Similar structure but different functional groups.
7-Oxabenzonorbornadiene: Contains a similar epoxide ring fused to an aromatic system.
Uniqueness
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is unique due to the presence of the ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Biological Activity
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound has a molecular formula of C12H10O3 and a molecular weight of approximately 202.21 g/mol. The structure features an epoxide group, which is known for its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that compounds containing epoxide functionalities often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, key mediators of inflammation. The compound was found to reduce these cytokines by up to 50% at concentrations as low as 10 µM .
The biological activity of this compound is largely attributed to its electrophilic nature due to the epoxide group. This allows it to interact with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
Enzyme Inhibition Studies
Preliminary enzyme assays indicate that this compound may inhibit certain cytochrome P450 enzymes involved in drug metabolism. This could have implications for drug interactions and toxicity profiles when used in therapeutic settings.
Table 2: Enzyme Inhibition Data
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves epoxidation of naphthalene derivatives followed by carboxylation. For example, analogous compounds like ethyl carboxylates are synthesized via nucleophilic substitution or cycloaddition reactions under reflux with catalysts (e.g., potassium hydroxide in ethanol). Optimization includes controlling temperature, solvent polarity, and stoichiometric ratios of reagents to minimize side products .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what parameters are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using MoKα radiation, λ = 0.71073 Å) is employed. Data collection involves measuring reflection indices (e.g., 15,511 reflections) and refining with software like SHELXL . Critical parameters include:
- Unit cell dimensions (e.g., a = 8.5452 Å, b = 15.9993 Å, c = 13.9215 Å, β = 106.853°)
- R-factors (R₁ = 0.045, wR₂ = 0.124)
- Hydrogen atom placement via riding models .
Q. What spectroscopic techniques are used to characterize its purity and functional groups?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1687 cm⁻¹ confirm carbonyl (C=O) groups .
- NMR : Chemical shifts (e.g., δH 1.45 ppm for CH₃ in ethyl groups) validate substituent positions .
- Mass Spectrometry : High-resolution data (e.g., [M+NH₄]⁺ = 234.1133) confirm molecular weight .
Advanced Research Questions
Q. How can conformational analysis of the epoxide ring be performed, and what computational models describe puckering dynamics?
- Methodological Answer : Puckering coordinates (amplitude q and phase angle φ) are calculated using Cremer-Pople parameters . For example, displacements perpendicular to the mean plane (zⱼ) are analyzed via crystallographic data to quantify nonplanar distortions. Software like ORTEP-III visualizes thermal ellipsoids and torsional angles .
Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?
- Methodological Answer : Disorder arises from overlapping electron densities (e.g., in methyl or carboxylate groups). Strategies include:
- High-resolution data collection (e.g., d < 0.8 Å).
- Multi-component refinement in SHELXL, partitioning occupancy ratios .
- Applying restraints to bond lengths/angles based on prior structural databases .
Q. How do toxicological studies inform safe handling protocols, and what experimental models are validated for assessing systemic effects?
- Methodological Answer : Inhalation, oral, and dermal exposure routes are tested in laboratory mammals (e.g., rodents). Key endpoints include hepatic/renal toxicity and hematological effects. Inclusion criteria for studies specify:
| Health Outcome | Species | Route |
|---|---|---|
| Systemic Effects | Mice | Inhalation/Oral |
| Data from such models guide occupational exposure limits and PPE requirements . |
Q. What strategies are used to resolve contradictions in reactivity data between computational predictions and experimental results?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated activation energies with kinetic data (e.g., Arrhenius plots).
- Solvent Effects : Re-run simulations incorporating explicit solvent models (e.g., COSMO-RS) to account for polarity discrepancies .
- Error Analysis : Quantify uncertainties in crystallographic parameters (e.g., standard deviations in bond lengths) to refine computational inputs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
